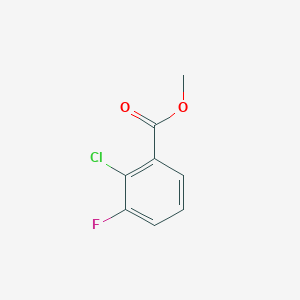

2-氯-3-氟苯甲酸甲酯

描述

Methyl 2-fluorobenzoate is an ortho-halogen-substituted methyl benzoate ester . It’s used in various applications, including the synthesis of 2-fluoro-α-methylstyrene . Methyl 2-chlorobenzoate is a methyl 2-halobenzoate . It’s an ester and can be synthesized from 2-chlorobenzoyl chloride .

Synthesis Analysis

Methyl 2-fluorobenzoate reacts with hydrazide to afford 2-fluorobenzoic hydrazide . It also undergoes enzymatic dihydroxylation via whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol . Methyl 2-chlorobenzoate can be synthesized from 2-chlorobenzoyl chloride .Molecular Structure Analysis

The molecular formula of Methyl 2-fluorobenzoate is C8H7FO2 . For Methyl 2-chlorobenzoate, the molecular formula is ClC6H4CO2CH3 .Chemical Reactions Analysis

Methyl 2-fluorobenzoate reacts with hydrazide to afford 2-fluorobenzoic hydrazide . It also undergoes enzymatic dihydroxylation via whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol .Physical And Chemical Properties Analysis

Methyl 2-fluorobenzoate has a density of 1.21 g/mL at 25 °C (lit.), a boiling point of 109-110 °C/35 mmHg (lit.), and a refractive index n20/D 1.502 (lit.) . Methyl 2-chlorobenzoate has a density of 1.191 g/mL at 25 °C (lit.), a boiling point of 86-88 °C/2.5 mmHg (lit.), and a refractive index n20/D 1.536 (lit.) .科学研究应用

金属离子的荧光传感器

2-氯-3-氟苯甲酸甲酯衍生物已被用于合成荧光传感器。例如,Ye 等人 (2014) 开发了一种基于邻氨基苯酚的荧光化学传感器,即使在存在其他金属离子时,对 Al³⁺ 离子也表现出很高的选择性和灵敏度。该传感器在生物成像中具有潜在应用,特别是通过共聚焦荧光显微镜检测人宫颈 HeLa 癌细胞系中的 Al³⁺ (Ye et al., 2014).

抗分枝杆菌活性

衍生自 2-氯-3-氟苯甲酸甲酯的化合物显示出显着的抗分枝杆菌活性。Koçyiğit-Kaymakçıoğlu 等人 (2009) 合成了一系列衍生自 4-氟苯甲酸酰肼的胂,并评估了它们对结核分枝杆菌 H37Rv 的活性。一种化合物尤其表现出很高的抑制活性,表明具有治疗结核病的潜力 (Koçyiğit-Kaymakçıoğlu et al., 2009).

材料科学和配位聚合物

Takahashi 等人 (2014) 探索了使用间氟苯甲酸和其他衍生物合成配位聚合物,揭示了它们在 CO₂ 吸附和介电性能方面的潜力。该研究强调了 2-氯-3-氟苯甲酸甲酯衍生物在创造具有特定功能(例如气体吸附能力和电子应用)的材料中的多功能性 (Takahashi et al., 2014).

抗肿瘤特性

对苯并噻唑衍生物(包括由 2-氯-3-氟苯甲酸甲酯合成)的研究已经证明了有效的抗肿瘤特性。Bradshaw 等人 (2002) 研究了新型抗肿瘤 2-(4-氨基-3-甲基苯基)苯并噻唑的氨基酸前药,突出了它们对乳腺癌和卵巢癌细胞系的选择性细胞毒性。这表明在癌症治疗中具有潜在的临床应用 (Bradshaw et al., 2002).

催化和有机合成

2-氯-3-氟苯甲酸甲酯在催化和有机合成中也至关重要。Fraser 等人 (1974) 证明了它在与铱 (III)、镍 (II)、钯 (II) 和铂 (II) 等金属形成阳离子卡宾配合物中的作用,为有机金属化学和催化做出了贡献 (Fraser et al., 1974).

安全和危害

Methyl 2-fluorobenzoate is classified as a combustible liquid. It’s harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended . Methyl 3-chloro-2-fluorobenzoate is also harmful by inhalation, in contact with skin, and if swallowed . In case of contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

作用机制

Target of Action

Similar compounds have been used in the synthesis of various derivatives . The primary targets of these compounds are often proteins or enzymes that play crucial roles in cellular processes.

Biochemical Pathways

Similar compounds have been known to affect various pathways, often leading to changes in cellular processes such as cell division, signal transduction, or metabolic processes .

Result of Action

Similar compounds often result in changes to cellular processes, potentially leading to effects such as cell death, inhibition of cell division, or changes in cell signaling .

Action Environment

The action of Methyl 2-chloro-3-fluorobenzoate can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect the compound’s stability and efficacy. Furthermore, the compound’s action may also be influenced by the specific cellular environment in which it is present .

属性

IUPAC Name |

methyl 2-chloro-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTGZMADMOJUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

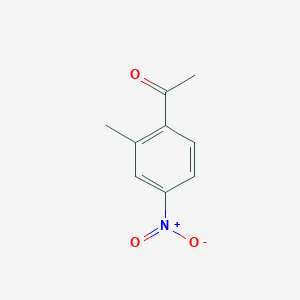

COC(=O)C1=C(C(=CC=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541662 | |

| Record name | Methyl 2-chloro-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647020-70-0 | |

| Record name | Methyl 2-chloro-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601144.png)

![Furo[3,4-B]pyridin-7(5H)-one](/img/structure/B1601147.png)